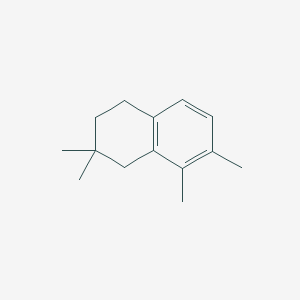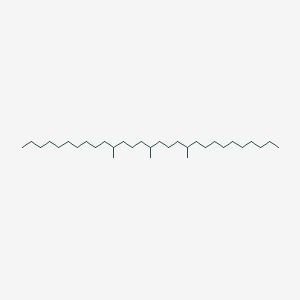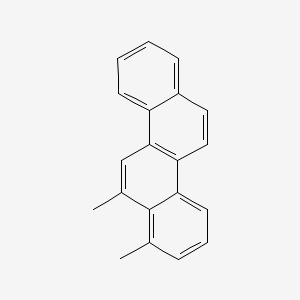
Chrysene, 1,12-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chrysene, 1,12-dimethyl- is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H16. It consists of four fused benzene rings with two methyl groups attached at the 1 and 12 positions. This compound is a derivative of chrysene, which is a naturally occurring constituent of coal tar and is also found in creosote .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chrysene, 1,12-dimethyl- can be achieved through various methods. One common approach involves the alkylation of chrysene using methylating agents under Friedel-Crafts alkylation conditions. This reaction typically requires a catalyst such as aluminum chloride (AlCl3) and an appropriate solvent like dichloromethane .
Industrial Production Methods
The isolation process involves the distillation and purification of coal tar to obtain chrysene, which can then be further methylated to produce Chrysene, 1,12-dimethyl- .
Chemical Reactions Analysis
Types of Reactions
Chrysene, 1,12-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it into hydrogenated derivatives.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation can be carried out using hydrogen gas (H2) in the presence of a palladium (Pd) catalyst.
Substitution: Nitration can be performed using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Nitro, sulfo, and halo derivatives.
Scientific Research Applications
Chrysene, 1,12-dimethyl- has several scientific research applications:
Chemistry: It is used as a reference compound in the study of PAHs and their behavior.
Biology: Research into its mutagenic and carcinogenic properties helps understand the impact of PAHs on living organisms.
Medicine: Derivatives of chrysene, such as crisnatol, are being investigated for their potential use in cancer treatment.
Industry: It is used in environmental studies to assess the impact of PAHs from industrial processes
Mechanism of Action
The mechanism of action of Chrysene, 1,12-dimethyl- involves its interaction with cellular components, leading to various biological effects. It can intercalate into DNA, causing mutations and potentially leading to carcinogenesis. The compound’s aromatic structure allows it to form stable complexes with DNA, disrupting normal cellular processes .
Comparison with Similar Compounds
Chrysene, 1,12-dimethyl- is similar to other PAHs such as:
Pyrene: Another PAH with four fused benzene rings.
Tetracene: A PAH with four linearly fused benzene rings.
Triphenylene: A PAH with three fused benzene rings in a triangular arrangement.
Uniqueness
Chrysene, 1,12-dimethyl- is unique due to the presence of two methyl groups at the 1 and 12 positions, which can influence its chemical reactivity and biological activity compared to other PAHs .
Properties
CAS No. |
117022-38-5 |
|---|---|
Molecular Formula |
C20H16 |
Molecular Weight |
256.3 g/mol |
IUPAC Name |
1,12-dimethylchrysene |
InChI |
InChI=1S/C20H16/c1-13-6-5-9-18-17-11-10-15-7-3-4-8-16(15)19(17)12-14(2)20(13)18/h3-12H,1-2H3 |
InChI Key |
AXVTWAFNLDFUEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC3=C(C2=CC=C1)C=CC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





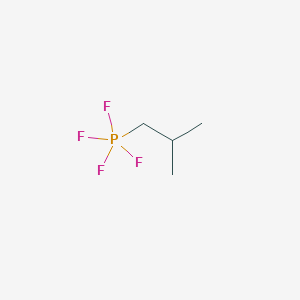
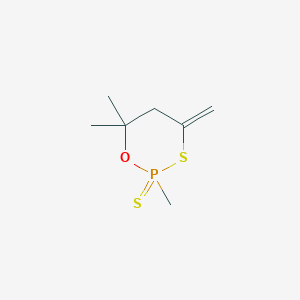
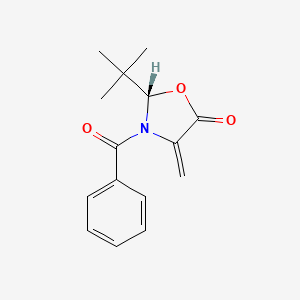
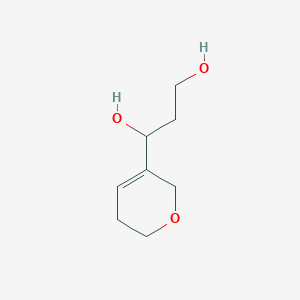
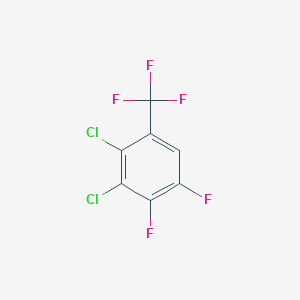
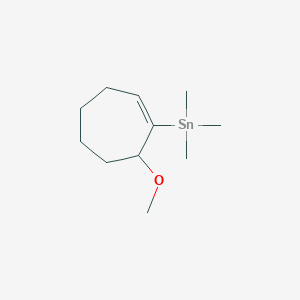

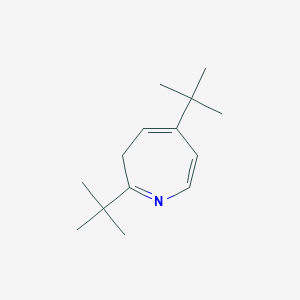
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-ethoxycyclohexa-2,4-dien-1-one](/img/structure/B14304258.png)
